1,4-Octanediol

Description

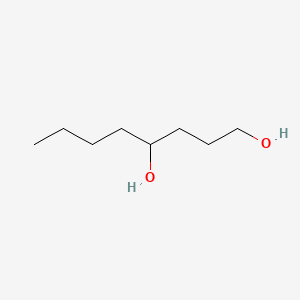

Structure

3D Structure

Properties

IUPAC Name |

octane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-5-8(10)6-4-7-9/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELAVKWPGRMFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472047 | |

| Record name | 1,4-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51916-47-3 | |

| Record name | 1,4-octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Octanediol

Established Chemical Synthesis Routes for 1,4-Diols

Traditional organic synthesis provides a foundational framework for the creation of 1,4-diols. These routes often draw analogies from the well-established industrial production of shorter-chain diols like 1,4-butanediol (B3395766). chemicalbook.comchemicalbook.com Generally, these methods involve the reduction of difunctional precursors where oxygen-containing groups are already situated in a 1,4-relationship. For instance, the catalytic hydrogenation of a corresponding succinate (B1194679) ester derivative or a 1,4-dicarbonyl compound would be a classic approach.

Hydroxylation is a direct method for introducing hydroxyl groups onto a carbon skeleton. While the dihydroxylation of simple alkenes typically yields 1,2-diols (vicinal diols), the synthesis of 1,4-diols requires a different precursor, specifically a conjugated diene. chemistrysteps.comlibretexts.org A key strategy is the 1,4-dihydroxylation of 1,3-dienes. nih.gov

One such method involves the palladium(II)-catalyzed 1,4-diacetoxylation of a conjugated diene, such as 1,3-octadiene. This reaction introduces two acetate (B1210297) groups at the 1- and 4-positions. Subsequent hydrolysis of the resulting 1,4-diacetoxy-2-octene intermediate cleaves the ester groups to yield the final 1,4-octanediol. nih.gov While effective, these reactions have not yet achieved high levels of enantioselectivity. nih.gov

Another advanced technique is the platinum-catalyzed enantioselective 1,4-diboration of 1,3-dienes. In this process, a diboron (B99234) reagent adds across the conjugated system. The resulting 1,4-bis(boronate) ester is then oxidized, typically using hydrogen peroxide, to afford the chiral 2-buten-1,4-diol. nih.gov This method provides a pathway to enantioenriched 1,4-diols from diene substrates. nih.gov

Catalytic Approaches to this compound Formation

Catalysis offers powerful tools for the synthesis of diols, often providing higher selectivity and efficiency compared to stoichiometric methods. Transition metals, in particular, are central to many modern synthetic transformations.

Transition metal catalysts have enabled novel pathways for the formation of 1,4-diols from readily available starting materials like alkenes.

A notable method is the conversion of 1-alkenes into 1,4-diols via a formal homoallylic C-H oxidation. nih.gov This process uses an iridium catalyst and involves several steps:

Installation of a specialized silicon- and nitrogen-containing chelating auxiliary group onto the alkene.

Iridium-catalyzed silylation of an unactivated C(sp³)–H bond at the homoallylic position (the delta-carbon) to form a cyclic silolane intermediate.

Oxidation of the carbon-silicon bonds in the intermediate to produce the 1,4-diol. nih.gov

This methodology has been demonstrated with broad scope and good functional group compatibility, including applications to natural products. nih.gov

Platinum catalysis is also pivotal in the enantioselective diboration of 1,3-dienes, as mentioned previously. This reaction furnishes chiral 2-butene-1,4-diols with good yields and high enantiomeric purity. nih.gov Rhodium has also been used to catalyze the enantioselective syn-addition of diboron reagents to simple alkenes, which, after oxidation, yield enantioenriched 1,2-diols. organic-chemistry.org

| Catalyst System | Substrate | Product | Key Features |

| Iridium Catalyst / Si,N-directing group | 1-Alkenes | 1,4-Diols | Formal oxidation of an unactivated homoallylic C-H bond. nih.gov |

| Platinum Catalyst / Chiral Phosphine Ligand | 1,3-Dienes | Chiral 2-Buten-1,4-diols | Enantioselective 1,4-diboration followed by oxidation. nih.gov |

| Palladium(II) Acetate | 1,3-Dienes | 1,4-Diacetoxy-2-alkenes | Stoichiometric or catalytic 1,4-dioxygenation, precursor to 1,4-diols. nih.gov |

Bifunctional catalysis involves molecules that possess two distinct functional groups, which work cooperatively to achieve new reactivity or selectivity. nih.gov These catalysts can, for example, combine a Lewis basic site with a hydrogen-bond donor on a chiral scaffold to activate both a nucleophile and an electrophile simultaneously. nih.gov

While direct applications of bifunctional catalysis for the formation of simple aliphatic diols are still emerging, the principle is widely used in transformations of diols. For example, copper-based mixed oxide catalysts with both metallic sites (for dehydrogenation) and acid-base properties have been used to upgrade biomass-derived diols into valuable oxygenates. rsc.org The interplay between the different catalytic sites dictates the reaction pathway, such as dehydrogenation versus dehydration. rsc.org

Similarly, novel iridium complexes with both a metal center and an amino group act as efficient bifunctional catalysts for the oxidative lactonization of 1,4- and 1,5-diols, converting them into lactones. acs.org Boronic acid catalysts combined with a Lewis base represent another form of bifunctional system used for the site-selective C-H alkylation of diol substrates. wvu.edu These examples demonstrate the potential of bifunctional systems to control reactivity at hydroxyl groups, a principle that could be harnessed for developing new synthetic routes to diols.

Green Chemistry and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wiley-vch.deaccessscience.com Key principles include using renewable feedstocks, maximizing atom economy, and designing for energy efficiency. epa.gov

A central goal of green chemistry is to replace petroleum-based feedstocks with renewable resources, primarily biomass. jddhs.commdpi.com Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, can be broken down into valuable platform chemicals. researchgate.net

For instance, sugars can be fermented or catalytically converted to produce molecules that serve as precursors for diols.

1,4-Butanediol (BDO) , a major commodity chemical, can be produced from biomass-derived succinic acid or via direct fermentation of sugars. chemicalbook.commdpi.com Another route involves the conversion of erythritol, a sugar alcohol, into 1,4-anhydroerythritol, which is then catalytically converted to BDO with yields reaching around 90%. rsc.orgresearchgate.net

1,5-Pentanediol (PDO) can be synthesized from furfural, which is derived from the hemicellulose fraction of biomass. researchgate.net

1,6-Hexanediol (HDO) can be produced from cellulose via intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) and levoglucosenone. researchgate.net

The synthesis of this compound from renewable resources could be envisioned through similar strategies, potentially starting from longer-chain fatty acids derived from plant oils or from C8 platform molecules obtained through fermentation or chemical upgrading of smaller biomass-derived building blocks. Another patented approach involves the two-step conversion of dicarboxylic acids (derived from biomass) first to a lactone, and subsequently to a diol using heterogeneous catalysts. google.com

| Biomass Source | Platform Intermediate | Target Diol (Example) |

| Lignocellulose (Cellulose) | Levulinic Acid, HMF, Glucose | 1,4-Butanediol, 1,6-Hexanediol. researchgate.netscirp.org |

| Lignocellulose (Hemicellulose) | Furfural, Xylose | 1,5-Pentanediol. researchgate.net |

| Sugar Alcohols | Erythritol | 1,4-Butanediol. rsc.org |

| Dicarboxylic Acids | Itaconic Acid | 2-Methyl-1,4-butanediol. google.com |

Enzymatic Synthesis Pathways for Diols

The enzymatic synthesis of diols, including this compound, represents a growing field of interest due to the high selectivity and mild reaction conditions offered by biocatalysts. While direct enzymatic synthesis of this compound is not extensively documented in commercially established processes, several enzymatic pathways and enzyme classes have been identified and engineered for the production of various diols, some of which provide a clear precedent for the potential synthesis of this compound. These methods primarily involve the use of oxidoreductases, such as cytochrome P450 monooxygenases and alcohol dehydrogenases, as well as lyases and hydrolases.

One of the most promising approaches for synthesizing diols from alkanes involves the use of cytochrome P450 (CYP) monooxygenases. These enzymes are capable of regio- and stereoselectively hydroxylating C-H bonds. nih.gov Engineered microorganisms, typically Escherichia coli, are often used to express these enzymes and carry out the biotransformation. For instance, the microbial synthesis of α,ω-diols (diols with hydroxyl groups at the terminal carbons) from alkanes has been successfully demonstrated. mdpi.com In one study, CYP153A from Acinetobacter sp. OC4 was used in E. coli for the synthesis of various α,ω-diols, with the highest yield being for 1,8-octanediol (B150283) from octane. mdpi.com This highlights the potential for engineering CYP enzymes to achieve hydroxylation at specific non-terminal positions, such as the C1 and C4 positions of octane, to produce this compound. The key challenge lies in modifying the enzyme's active site to favor the desired regioselectivity over the thermodynamically more favorable terminal (ω) or sub-terminal (ω-1) hydroxylation. nih.gov

Another powerful enzymatic strategy for diol synthesis involves a two-step cascade reaction. This has been exemplified in the production of vicinal diols. For example, the synthesis of (4S,5S)-octanediol has been achieved through a one-pot, two-step enzymatic cascade. This process utilizes a variant of pyruvate (B1213749) decarboxylase for the condensation of two butanal molecules to form (S)-butyroin, which is then reduced by a butanediol (B1596017) dehydrogenase to yield the diol. While this produces a vicinal diol (4,5-octanediol) rather than this compound, the principle of a multi-enzyme cascade in a single pot is a significant advancement for efficient diol production.

The table below summarizes the enzymatic synthesis of a related octanediol, demonstrating the feasibility of such biocatalytic processes.

| Enzyme System | Substrate | Product | Reaction Conditions | Yield/Conversion |

|---|---|---|---|---|

| Pyruvate Decarboxylase variant (ApPDCE469G) & Butanediol Dehydrogenase (BlBDH) | Butanal (200 mM) | (4S,5S)-Octanediol | Aqueous buffer (50 mM TEA, pH 9), 30 °C, 24 h | Conversion of butanal to (S)-butyroin followed by reduction |

Furthermore, dioxygenases represent another class of enzymes with significant potential for diol synthesis. These non-heme iron enzymes catalyze the insertion of two oxygen atoms into a substrate. nih.gov While often associated with the degradation of aromatic compounds, their engineering for the selective dihydroxylation of aliphatic chains is an active area of research. nih.gov

Lipases are another versatile class of enzymes used in diol synthesis, primarily through the kinetic resolution of racemic diols via selective acylation or hydrolysis. mdpi.com Although this method is for the separation of enantiomers rather than the de novo synthesis of the diol backbone, it is a crucial step in obtaining enantiomerically pure diols, which are valuable chiral building blocks.

The development of a general biosynthetic route for a variety of diols has also been proposed, combining oxidative and reductive steps starting from amino acids. This platform pathway involves four key enzymatic reactions catalyzed by an amino acid hydroxylase, an L-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde reductase. nih.gov This approach has been used to synthesize several C3-C5 diols, and with the appropriate selection or engineering of enzymes, could potentially be adapted for longer-chain diols like this compound. nih.gov

The table below outlines the general classes of enzymes and their potential application in the synthesis of diols, including pathways that could be engineered for this compound production.

| Enzyme Class | Reaction Type | Example Substrate/Product | Relevance to this compound Synthesis |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | Regioselective C-H Hydroxylation | Octane -> 1,8-Octanediol | High potential through protein engineering for 1,4-regioselectivity from octane. mdpi.com |

| Alcohol Dehydrogenases | Reduction of dicarbonyls or hydroxyketones | Hydroxyketone -> Diol | Could be the final step in a cascade, reducing a 4-hydroxy-octanone precursor. |

| Dioxygenases | Dihydroxylation | Aromatic compounds -> cis-diols | Potential for engineering to act on aliphatic chains like octane. nih.gov |

| Lyases (e.g., Pyruvate Decarboxylase) | Carbon-carbon bond formation | Aldehydes -> Acyloins | Could be used in a cascade to build the carbon backbone prior to reduction steps. |

Chemical Reactivity and Derivatization of 1,4 Octanediol

Functional Group Transformations of Hydroxyl Moieties

The hydroxyl groups of 1,4-octanediol serve as versatile handles for the synthesis of various derivatives through functional group transformations. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification is a key reaction for diols, converting the hydroxyl groups into ester groups. This is typically achieved by reacting the diol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, excess alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Given that this compound possesses two hydroxyl groups, the reaction can yield either a monoester or a diester, depending on the stoichiometry of the reactants. Selective monoesterification can be achieved under specific conditions. organic-chemistry.org These ester derivatives are significant in various applications, including the synthesis of polymers like polyesters and polyurethanes. chemicalbook.com

Table 1: Potential Ester Derivatives of this compound via Esterification

| Reactant | Product(s) | Reaction Type |

|---|---|---|

| Acetic Acid | This compound monoacetate / this compound diacetate | Fischer Esterification |

| Butyric Acid | This compound monobutyrate / this compound dibutyrate | Fischer Esterification |

| Adipic Acid | Polyester (B1180765) | Polycondensation |

Etherification involves the conversion of the hydroxyl groups into ether linkages (-O-R). A classic method for achieving this is the Williamson ether synthesis, where an alkoxide (formed by deprotonating the alcohol) reacts with an alkyl halide. For this compound, this process can be used to introduce alkyl or aryl groups at one or both hydroxyl positions. The reaction conditions can be controlled to favor either mono- or diether products. Etherification significantly alters the polarity and hydrogen-bonding capability of the parent diol.

Intramolecular Cyclization Pathways of 1,4-Diols

The 1,4-disposition of the hydroxyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic compounds.

The intramolecular dehydration or cyclodehydration of 1,4-diols is an important industrial reaction that yields cyclic ethers. nih.govroyalsocietypublishing.org In the case of this compound, this reaction would produce 2-butyltetrahydrofuran, a substituted five-membered cyclic ether. This transformation is typically facilitated by an acid catalyst. wikipedia.org The reaction proceeds via protonation of one hydroxyl group, which then departs as a water molecule, allowing the second hydroxyl group to act as an intramolecular nucleophile, attacking the resulting carbocation to close the ring. wikipedia.org The formation of five-membered rings like tetrahydrofuran is generally thermodynamically and kinetically favored over other ring sizes in such cyclizations. researchgate.net

The cyclodehydration of 1,4-diols to form tetrahydrofuran (THF) and its derivatives is often carried out using solid acid catalysts to replace corrosive and difficult-to-handle homogeneous catalysts like inorganic acids. nih.govwikimedia.org A variety of heterogeneous catalysts have been studied, including metal(IV) phosphates, heteropoly acids, and mixed metal oxides. wikimedia.orgresearchgate.net For instance, studies on the cyclodehydration of 1,4-butanediol (B3395766), a structural analog of this compound, have shown high yields of THF using catalysts like H₃PW₁₂O₄₀ and ZrO₂-Al₂O₃. royalsocietypublishing.orgwikimedia.orgmdpi.com The reaction mechanism on a solid acid catalyst typically involves the adsorption of the diol onto the catalyst surface, protonation of a hydroxyl group by an acidic site, dehydration to form a carbocation intermediate, and subsequent ring closure. The efficiency and selectivity of these catalysts depend on factors such as surface area and acidity. mdpi.com

Table 2: Representative Catalytic Systems for Cyclodehydration of 1,4-Diols

| Catalyst | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| H₃PW₁₂O₄₀ (Heteropoly acid) | 1,4-Butanediol | Tetrahydrofuran | 98% | nih.govroyalsocietypublishing.org |

| ZrO₂-Al₂O₃ (Mixed oxide) | Aqueous 1,4-Butanediol | Tetrahydrofuran | 97.1% | mdpi.com |

| Tin(IV) phosphate | 1,4-Butanediol | Tetrahydrofuran | High | researchgate.net |

Oxidation and Reduction Chemistry of 1,4-Diols

The hydroxyl groups of 1,4-diols are susceptible to both oxidation and reduction, although oxidation is the more common transformation for this class of compounds.

The oxidation of this compound can yield different products depending on the reagents used and which hydroxyl group is targeted.

Oxidation of the primary alcohol (at the C1 position) can initially form an aldehyde (4-hydroxyoctanal). With stronger oxidizing agents, this can be further oxidized to a carboxylic acid (4-hydroxyoctanoic acid).

Oxidation of the secondary alcohol (at the C4 position) yields a ketone (1-hydroxyoctan-4-one).

If the primary alcohol is oxidized to a carboxylic acid, the resulting 4-hydroxyoctanoic acid can undergo a subsequent intramolecular esterification (lactonization) to form a stable five-membered cyclic ester, known as a γ-lactone (gamma-octalactone). youtube.com This process can sometimes occur in a single step when certain oxidizing agents are used on the diol. youtube.com The selective oxidation of one hydroxyl group in the presence of another requires careful choice of reagents and reaction conditions.

Reduction chemistry is less relevant for this compound itself, as the alcohol functional groups are already in a reduced state. However, the reverse reaction, the reduction of 1,4-dicarbonyl compounds (diketones or keto-aldehydes), is a primary method for synthesizing 1,4-diols. mdpi.com Stereoselective reduction methods can be employed to control the diastereomeric and enantiomeric outcome of the resulting diol. mdpi.comnih.gov

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent Type | Initial Product(s) | Potential Final Product |

|---|---|---|

| Mild (e.g., PCC) on Primary OH | 4-Hydroxyoctanal | - |

| Mild (e.g., PCC) on Secondary OH | 1-Hydroxyoctan-4-one | - |

| Strong (e.g., KMnO₄, H₂CrO₄) | 4-Hydroxyoctanoic acid and/or 1-Hydroxyoctan-4-one | γ-Octalactone |

Polymer Science and Engineering Applications of 1,4 Octanediol

1,4-Octanediol as a Monomer in Polymer Synthesis

As a difunctional alcohol, this compound can react with dicarboxylic acids, diisocyanates, and other multifunctional monomers to build polymer chains. The length of its carbon chain and the specific placement of its hydroxyl groups are key determinants of the properties of the resulting polymers, influencing characteristics such as glass transition temperature, mechanical strength, and hydrophobicity.

Polyesters are synthesized through the polycondensation of diols and dicarboxylic acids. The properties of these polymers can be precisely controlled by the choice of monomers. While extensive research exists for polyesters based on shorter-chain diols like 1,4-butanediol (B3395766) or the isomeric 1,8-octanediol (B150283), the principles apply to this compound as well.

The incorporation of a longer-chain diol generally decreases the glass transition temperature (Tg) of the polyester (B1180765), imparting greater flexibility. For instance, studies comparing polyesters made from C4, C6, and C8 diols show a steady decrease in Tg as the diol chain length increases. This is attributed to the increased mobility of the longer aliphatic segments within the polymer backbone. Polyesters synthesized from 1,4-pentanediol (B150768), which also has a branching methyl group, result in amorphous materials, in contrast to the crystalline polyesters obtained from the linear 1,4-butanediol. nih.gov This suggests that polyesters derived from this compound would likely exhibit lower crystallinity and a lower melting point compared to those made with shorter, linear diols.

The co-polymerization of this compound with various dicarboxylic acids (e.g., succinic acid, adipic acid, sebacic acid) or their derivatives would yield a range of polyesters with tailored properties suitable for applications such as adhesives, coatings, and soft plastics.

Table 1: Thermal Properties of Polyesters Synthesized from Various Diols and Dicarboxylic Acids

This table presents data for polyesters made with diols other than this compound to illustrate the effect of monomer structure on polymer properties.

| Diol | Dicarboxylic Acid | Polymer Name | Glass Transition Temp. (Tg) |

|---|---|---|---|

| 1,4-Butanediol | Succinic Acid | Poly(butylene succinate) (PBS) | -34°C |

| 1,6-Hexanediol | Adipic Acid | Poly(hexylene adipate) | -60°C |

| 1,8-Octanediol | Sebacic Acid | Poly(octylene sebacate) | -55°C |

Polyurethanes are segmented polymers consisting of alternating soft and hard segments. This unique structure gives them a combination of elasticity and toughness. Diols play a crucial role in forming both segments.

As a Chain Extender: Short-chain diols are used as "chain extenders" that react with diisocyanates (like MDI) to form the rigid, hard segments. gantrade.com 1,4-Butanediol (BDO) is the most common chain extender, creating crystalline hard segments that provide mechanical strength. gantrade.com While there is less specific data on this compound, its use as a chain extender would be expected to create less rigid, more flexible hard segments due to its longer carbon chain. This could be advantageous for applications requiring higher elasticity and lower hardness.

In Polyester Polyols: Diols are also used to synthesize polyester polyols, which then form the flexible, soft segments of the polyurethane. gantrade.com A polyester polyol made from this compound and a dicarboxylic acid (e.g., adipic acid) would result in a polyurethane with excellent low-temperature flexibility and hydrolytic stability. Novel polyester polyols derived from bio-based 1,4-pentanediol have been successfully used to create polyurethanes for adhesives. nih.gov This demonstrates the viability of using less common diols to achieve specific performance characteristics.

The choice of diol in either the hard or soft segment is a critical tool for tuning the final properties of thermoplastic polyurethanes (TPUs), including their hardness, tensile strength, and transparency. mdpi.commdpi.com

Bioelastomers are a class of polymers designed for applications in tissue engineering and regenerative medicine due to their biocompatibility and rubber-like properties. nih.gov A prominent family of bioelastomers is the poly(diol-citrate)s, which are synthesized from a diol and citric acid, a non-toxic, naturally occurring monomer. nih.govnih.gov

The most studied polymer in this class is poly(1,8-octanediol-co-citrate) (POC), which uses the linear isomer of this compound. nih.govnih.gov POC is synthesized via a catalyst-free polycondensation reaction between 1,8-octanediol and citric acid. nih.govresearchgate.net The resulting prepolymer can be thermally cross-linked to form a tough, elastic, and biodegradable material. researchgate.net The mechanical properties of these elastomers, such as tensile strength and elongation at break, can be tailored by adjusting the monomer ratios and curing conditions. nih.gov

By analogy, a poly(this compound-co-citrate) elastomer would be expected to share these beneficial properties. The branched nature of the 1,4-diol might influence the cross-linking density and the final mechanical behavior of the material. Studies have shown that for diols with 4 to 12 carbon atoms, a longer aliphatic chain increases the flexibility of the resulting citrate-based polymer. nih.gov Copolymers using sebacic acid in addition to citric acid and 1,8-octanediol have also been developed, demonstrating the versatility of these systems in creating materials with a wide range of properties for biomedical use. nih.govresearchgate.net

Table 2: Mechanical Properties of Selected Bioelastomers

This table includes data for elastomers based on 1,8-Octanediol as a primary example of a diol-citrate bioelastomer.

| Bioelastomer | Monomers | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Poly(glycerol sebacate) (PGS) | Glycerol, Sebacic Acid | >0.5 | >267 |

| Poly(1,8-octanediol-co-citric acid) (POC) | 1,8-Octanediol, Citric Acid | Up to 6.7 | ~265 |

Source: nih.gov

Advanced Polymerization Techniques and Catalysis

Modern polymer synthesis increasingly focuses on sustainable and efficient methods. For diol-based polymers, this includes the use of enzymatic catalysts and the careful optimization of reaction conditions to control polymer properties.

Enzymatic polymerization has emerged as a green alternative to traditional catalysis, which often relies on metal-based catalysts. mdpi.com Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for catalyzing polycondensation reactions to form polyesters. mdpi.comnih.gov This method offers high selectivity and operates under milder conditions, avoiding high temperatures and harsh chemicals. nih.gov

Enzymatic synthesis has been successfully applied to a variety of diols, including 1,4-butanediol, 1,6-hexanediol, and 1,8-octanediol, reacting them with dicarboxylic acids or their esters. nih.govrsc.orgmdpi.com For example, high molecular weight poly(octamethylene suberate) was synthesized from 1,8-octanediol and suberic acid using a two-step enzymatic method, demonstrating the potential to create high-performance polymers. mdpi.com The process often involves an initial prepolymer synthesis followed by a second step under vacuum or at a slightly elevated temperature to increase the molecular weight. mdpi.com This technique is fully applicable to this compound for producing a range of polyesters in a more sustainable manner.

Controlling the molecular weight, composition, and architecture of polymers is crucial for their application. This is achieved through the precise optimization of polymerization parameters such as temperature, reaction time, monomer ratio, and catalyst concentration.

Statistical methods, such as the Box-Behnken design, are powerful tools for systematically studying the influence of these parameters and finding the optimal conditions for synthesis. mdpi.com For example, in the synthesis of poly(1,4-butanediol itaconate), temperature was found to be the most significant factor affecting the product characteristics. mdpi.com Similarly, when synthesizing poly(1,4-butanediol citrate), determining the limiting reaction time and temperature was critical to prevent premature gelling of the reaction mixture. nih.gov

These optimization principles are directly transferable to the synthesis of polymers from this compound. By carefully controlling the reaction conditions, it is possible to produce polymers with desired and reproducible properties, whether through traditional melt polycondensation or advanced enzymatic techniques.

Post-Polymerization Modification of this compound-Derived Polymers

The inherent chemical structure of polymers derived from this compound can be further tailored for specific applications through various post-polymerization modification strategies. These methods introduce new functionalities and cross-linked networks, significantly altering the material's properties. By incorporating reactive groups into the polymer backbone, either during the initial polymerization or through subsequent reactions, the resulting polymers can undergo further transformations.

UV-Crosslinking Strategies

UV-crosslinking is a highly efficient method for modifying polymers, offering rapid reaction rates, low energy consumption, and the ability to be performed at ambient temperatures in solvent-free systems. diva-portal.org For polymers derived from this compound, UV-crosslinking strategies are typically employed by co-polymerizing the diol with monomers containing photoreactive groups, such as unsaturated double bonds. For instance, polyesters synthesized using an unsaturated diacid like itaconic acid alongside this compound will have pendant double bonds available for subsequent UV-induced radical curing. rsc.org

Upon exposure to UV radiation, often in the presence of a photoinitiator, these photoreactive groups form radicals, leading to the creation of a cross-linked polymer network. diva-portal.orgpstc.org This process transforms a linear or branched thermoplastic polymer into a thermoset material with enhanced mechanical strength, thermal stability, and solvent resistance. The efficiency of the crosslinking is dependent on factors such as the concentration of the photoreactive groups, the intensity and wavelength of the UV light, and the thickness of the polymer film. diva-portal.org The radicals required for the crosslinking reaction are generated by irradiating the material with UV light at a wavelength that corresponds with the electronic transitions of the reactive species. pstc.org

Bio-based polyester resins synthesized through the polycondensation of diacids like itaconic or succinic acid with diols such as 1,8-octanediol and 1,4-butanediol have demonstrated the tunability afforded by this method. rsc.org By strategically selecting the diol component, the properties of the final UV-cured material can be precisely controlled.

Michael Addition Reactions

Michael addition is a versatile and efficient reaction for polymer modification, involving the conjugate addition of a nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor). researchgate.netnih.gov This reaction is highly valued in polymer chemistry for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net

For polymers based on this compound, Michael addition can be utilized as a post-polymerization crosslinking or functionalization method. This is achieved by designing the polymer to contain either Michael donor or acceptor moieties. For example, a polyester synthesized from this compound and an α,β-unsaturated dicarboxylic acid (like maleic acid) would contain Michael acceptor groups (the C=C double bond) along its backbone. This polymer can then be cross-linked by reacting it with a multifunctional Michael donor, such as a dithiol or a diamine. rsc.org The reaction involves the nucleophilic attack of the donor on the activated double bond, leading to the formation of a stable covalent bond and a three-dimensional network. researchgate.netmdpi.com

This strategy allows for the creation of densely crosslinked networks, resulting in materials with high thermal stability and robust mechanical properties. nih.govrsc.org The kinetics and selectivity of the Michael addition can be controlled by the choice of catalyst, solvent, and the specific chemical nature of the donor and acceptor pair. nih.gov

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. researchgate.netmdpi.com Its high efficiency, stereospecificity, and often reversible nature make it a valuable tool in polymer science for creating complex macromolecular architectures and dynamic covalent networks. researchgate.netrsc.org

Polymers incorporating this compound can be designed to undergo post-polymerization modification via Diels-Alder reactions. This requires the incorporation of diene and dienophile functionalities into the polymer chains. For example, furan (B31954) derivatives, which can be sourced from renewable biomass, are common dienes used in Diels-Alder polymer chemistry. nih.gov A polyester could be synthesized using this compound and a furan-containing dicarboxylic acid. A separate polymer chain or a crosslinking agent could be functionalized with a dienophile, such as a maleimide (B117702) group. researchgate.net

When these two components are blended and heated, the Diels-Alder reaction occurs, forming a cross-linked network. A key advantage of the furan-maleimide Diels-Alder reaction is its thermal reversibility. researchgate.net Upon heating to higher temperatures, the reverse Diels-Alder reaction takes place, breaking the cross-links and allowing the material to be reprocessed or healed. This "click" chemistry approach provides an atom-economic pathway to advanced materials with tunable properties and potential for self-healing or recyclability. researchgate.netnih.gov

Structure-Property Relationships in this compound Based Polymers

The physical, chemical, and mechanical properties of polymers are intrinsically linked to their molecular structure. In polymers containing this compound, the length and flexibility of the eight-carbon aliphatic chain of the diol play a crucial role in determining the final characteristics of the material.

Tunability of Mechanical Properties

The mechanical performance of a polymer, including its stiffness, strength, and elasticity, can be precisely tuned by altering its chemical structure. The choice of diol is a key factor in controlling the mechanical properties of polyesters and polyurethanes. The length of the diol's aliphatic chain directly affects the crosslink density and the flexibility of the polymer network. rsc.org

In polymers based on diols, longer chains like that of this compound increase the distance between cross-links and introduce greater flexibility into the polymer backbone. nih.gov This generally results in a material with a lower elastic modulus and higher elongation at break compared to polymers synthesized with shorter diols like 1,4-butanediol. Research on UV-cured polyester resins has demonstrated that systematically varying the diol component allows for the modulation of mechanical properties over a significant range. rsc.org For example, as the diol chain length increases, the resulting polymers tend to become more flexible. nih.gov

Research Findings on Diol Influence on Mechanical Properties

Click to view interactive data table

| Diacid Component | Diol Component | Tensile Elastic Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| Itaconic Acid | 1,2-Propanediol | ~1.0 | ~3.5 |

| Itaconic Acid | 1,4-Butanediol | ~0.6 | ~5.0 |

| Itaconic Acid | 1,8-Octanediol | ~0.2 | ~7.0 |

| Succinic/Itaconic | 1,4-Butanediol | ~0.1 | ~8.5 |

Data derived from studies on bio-based polyester UV-curable resins, illustrating the effect of varying diacid and diol components on the mechanical properties of the cured polymers. rsc.org

Advanced Analytical and Characterization Techniques for 1,4 Octanediol and Its Derivatives

Chromatographic Separation and Quantification Methodologies

Chromatography is essential for separating 1,4-Octanediol from complex mixtures, including its various isomers and related substances. Gas and liquid chromatography are the primary methods utilized for this purpose.

Gas chromatography is a highly effective technique for the analysis of volatile compounds like diols. The choice of the stationary phase is critical for achieving the desired separation. For diols, polar stationary phases are traditionally used, but can sometimes lead to peak tailing due to strong interactions with the hydroxyl groups. sigmaaldrich.com Non-polar columns can mitigate these interactions but may not provide sufficient retention or selectivity. sigmaaldrich.com

The separation of isomers, including positional and stereoisomers, is a significant challenge. GC coupled with mass spectrometry (GC-MS) is often employed for the detection and evaluation of various isomers. researchgate.net For chiral compounds like the enantiomers of this compound, specialized chiral GC columns are necessary. These columns often incorporate derivatized cyclodextrins into the stationary phase to enable the separation of non-superimposable mirror-image molecules. gcms.cz The chromatographic H/D isotope effect, where deuterated compounds elute slightly earlier than their non-deuterated counterparts, is another phenomenon observable in high-resolution GC-MS that can be used for detailed analysis. mdpi.com

Table 1: GC Column Selection for Diol Analysis

| Column Type | Stationary Phase Principle | Application for Diol Analysis | Reference |

|---|---|---|---|

| Polar | Modified polyethylene (B3416737) glycol with acidic functional groups (e.g., SPB-1000) | Provides good retention and separation for various glycols and diols; acidic groups inhibit peak tailing. | sigmaaldrich.com |

| Non-Polar | Poly(dimethylsiloxane) (e.g., Equity-1) | Minimizes strong polar interactions, reducing retention times and potentially decreasing peak tailing. | sigmaaldrich.com |

| Chiral | Derivatized cyclodextrin (B1172386) in a polysiloxane phase (e.g., Rt-βDEXse) | Specifically designed for the separation of enantiomers (optical isomers). | gcms.cz |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com It is particularly useful for analyzing this compound and its less volatile derivatives or related compounds that may be present in a sample matrix. Reversed-phase (RP) HPLC is the most common mode used for this purpose, where a non-polar stationary phase is used with a polar mobile phase. mdpi.comnih.gov

For compounds like diols that lack a strong UV chromophore, detection can be challenging. A common approach is to use a Refractive Index Detector (RID), which is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. researchgate.net Alternatively, derivatization with a UV-absorbing agent can be performed. Another method involves complexation with copper(II) ions in the mobile phase, allowing for UV detection of the resulting complex. researchgate.net HPLC coupled with mass spectrometry (LC-MS) provides high sensitivity and specificity, making it a powerful tool for analyzing diols and their metabolites, even at low concentrations in complex biological matrices. nih.govnih.gov

Table 2: HPLC Methodologies for Diol Analysis

| HPLC Mode | Stationary Phase | Mobile Phase Example | Detector | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase | C18 (Octadecylsilane) | Acetonitrile/Water | RID, UV (with derivatization), MS | Separation of diols and related polar compounds. | mdpi.comresearchgate.netsielc.com |

| Ion-Exclusion | Bio-Rad Aminex HPX-87H | Dilute Sulfuric Acid | RID | Quantification of alcohols, small acids, and sugars. | researchgate.net |

| Reversed-Phase with Complexation | C18 | Water/Methanol with Copper(II) Sulfate | UV (250 nm) | Determination of diols without derivatization. | researchgate.net |

Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and its derivatives. NMR, FT-IR, and MS each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of a 1,4-diol, distinct signals are expected for the protons on the carbons bearing the hydroxyl groups (CH-OH), the protons of the hydroxyl groups themselves (-OH), and the various methylene (B1212753) (-CH₂-) groups in the alkyl chain. nih.gov The chemical shifts of the CH-OH and -OH protons are sensitive to solvent and concentration due to hydrogen bonding. nih.govnih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would appear for the two carbons bonded to oxygen (C1 and C4) and the six other carbons in the octyl chain. The chemical shifts of C1 and C4 would be significantly downfield compared to the other sp³ hybridized carbons due to the deshielding effect of the electronegative oxygen atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| HO-C(1)H₂- | ~3.6 | ~62-63 | Protons and carbon at position 1 are deshielded by the adjacent -OH group. |

| -C(2)H₂- | ~1.5-1.6 | ~32-33 | |

| -C(3)H₂- | ~1.4-1.5 | ~22-23 | |

| HO-C(4)H- | ~3.4-3.8 | ~70-71 | Proton and carbon at position 4 are deshielded by the adjacent -OH group. |

| -C(5)H₂- | ~1.3-1.4 | ~35-36 | |

| -C(6)H₂- | ~1.3 | ~25-26 | |

| -C(7)H₂- | ~1.3 | ~22-23 | |

| -C(8)H₃ | ~0.9 | ~14 | Terminal methyl group. |

| -OH | Variable (typically 1.5-4.0) | - | Chemical shift is highly dependent on solvent, temperature, and concentration. |

*Predicted values are based on data for similar long-chain diols such as 1,8-octanediol (B150283) and 1,4-butanediol (B3395766). Actual values may vary based on solvent and experimental conditions. nih.govchemicalbook.commdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound is characterized by absorptions corresponding to the hydroxyl (-OH) and alkyl (C-H) groups.

The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. acs.org The C-O stretching vibration appears as a strong band in the 1000-1200 cm⁻¹ region. acs.org Additionally, sharp absorption bands corresponding to the C-H stretching of the alkyl chain are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). rsc.org

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description | Reference |

|---|---|---|---|---|

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) | Broad band, indicative of intermolecular hydrogen bonding. | acs.orgresearchgate.net |

| 2960 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH₂-) | Strong, sharp peaks characteristic of sp³ C-H bonds. | rsc.org |

| 1470 - 1450 | C-H Bend | Alkyl (-CH₂-) | Scissoring vibration. | researchgate.net |

| 1200 - 1000 | C-O Stretch | Alcohol (C-OH) | Strong band associated with the carbon-oxygen single bond. | acs.org |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. nih.gov

In the electron ionization (EI) mass spectrum of this compound (molecular weight: 146.23 g/mol ), the molecular ion peak (M⁺) at m/z 146 may be weak or absent, which is common for alcohols due to their facile fragmentation. creative-proteomics.com A prominent peak is often observed at M-18, corresponding to the loss of a water molecule ([M-H₂O]⁺). creative-proteomics.comwhitman.edu

Other characteristic fragmentation pathways for diols include alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) and cleavage of the C-C bond between the two hydroxyl-bearing carbons. These processes lead to a series of fragment ions that are diagnostic for the positions of the hydroxyl groups. For long-chain diol esters, characteristic fragments include the loss of an acyloxy group ([M - RCOO]⁺) or a carboxylic acid molecule ([M - RCOOH]⁺). nih.gov Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways and achieve finer structural detail, particularly in complex mixtures. nih.govnih.gov

Table 5: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 146 | [C₈H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 128 | [C₈H₁₆O]⁺ | Loss of H₂O (M-18) |

| 115 | [C₇H₁₅O]⁺ | Alpha-cleavage with loss of •CH₂OH |

| 101 | [C₅H₁₃O₂]⁺ | Cleavage between C4 and C5 |

| 87 | [C₄H₇O₂]⁺ | Cleavage between C4 and C5 with H rearrangement |

| 73 | [C₃H₉O₂]⁺ | Cleavage between C3 and C4 |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage with loss of •C₆H₁₃O |

| 31 | [CH₃O]⁺ | Fragment from •CH₂OH |

Thermal and Rheological Analysis

Thermal and rheological analyses are fundamental in understanding the behavior of this compound-based materials under varying temperature and stress conditions. These techniques are crucial for determining processing parameters and predicting end-use performance.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. s4science.attainstruments.comnih.gov By subjecting a sample to a controlled temperature program, DSC can identify and quantify phenomena such as glass transitions, melting, crystallization, and curing reactions. s4science.at

In the context of polymers derived from this compound, DSC is instrumental in determining key thermal properties. For instance, in polyurethanes, the glass transition temperature (Tg) of both the soft and hard segments, as well as the melting temperature (Tm) of any crystalline domains, can be precisely measured. mdpi.commdpi.com The Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state, while the Tm indicates the point at which crystalline structures break down. s4science.at

Research on thermoplastic polyurethanes (TPUs) has shown that the type of diol used as a chain extender significantly influences the thermal properties. For example, studies comparing TPUs synthesized with 1,4-butanediol (BDO) and 1,3-butanediol (B41344) revealed that the use of 1,3-BDO resulted in a higher Tg. mdpi.com Similarly, the ratio of different chain extenders, such as a blend of 1,4-butanediol and dipropylene glycol, can be used to tailor the Tg and Tm of the resulting TPUs. mdpi.com In one study, a TPU based on 100% BDO as the chain extender exhibited a hard segment Tg of 106.5 °C and a Tm of 214 °C. mdpi.com

DSC analysis of polyesters synthesized from 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA) and various diols, including 1,8-octanediol, demonstrated that the glass transition temperature could be tailored by altering the chain length of the diol. rsc.org Specifically, the polyester (B1180765) derived from 1,8-octanediol (POCB) showed a distinct thermal profile. rsc.org

DSC is typically performed by heating a small sample (around 5-10 mg) in an aluminum pan at a controlled rate, often 10 or 20 °C/min, under an inert atmosphere like nitrogen. tainstruments.commdpi.com The resulting thermogram plots heat flow against temperature, with endothermic events like melting appearing as peaks and glass transitions as step changes in the baseline. s4science.atresearchgate.net

Interactive Data Table: DSC Data for this compound Derivatives

| Polymer System | Diol Component | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

| Thermoplastic Polyurethane | 1,4-Butanediol | 106.5 | 214 |

| Thermoplastic Polyurethane | 1,4-Butanediol/Dipropylene Glycol (75/25) | 102.3 | - |

| Polyester | 1,8-Octanediol | 6-52 (range dependent on diol) | - |

Note: The data presented is based on specific research findings and may vary depending on the exact polymer composition and experimental conditions.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. srce.hrmdpi.com This method is essential for determining the thermal stability and decomposition profile of materials, including polymers derived from this compound. mdpi.com

TGA provides valuable information on the temperatures at which degradation begins, the rate of decomposition, and the amount of residual char at the end of the analysis. srce.hrresearchgate.net The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to identify distinct degradation steps. researchgate.netresearchgate.net

For polyurethanes, TGA reveals a multi-step degradation process. The initial weight loss is often attributed to the degradation of the urethane (B1682113) linkages, which are known to be the least thermally stable component. researchgate.net Subsequent degradation stages typically involve the decomposition of the soft and hard segments of the polymer. scispace.com Studies on polyurethane elastomers have shown that the degradation can initiate around 215°C. osti.gov The thermal stability of polyurethanes can be influenced by various factors, including the type of diol used. For example, incorporating different diols can alter the degradation profile. scispace.com Research on polyurethane coatings has identified decomposition peaks at temperatures around 320 °C and 394 °C, corresponding to the breakdown of urethane bonds and other components. researchgate.net

In the case of polyesters synthesized with 1,8-octanediol, TGA has demonstrated good thermal stability, with a 10% weight loss temperature (Td10%) ranging from 263 to 284 °C and 50% weight retention observed up to 388 °C. rsc.org TGA experiments are typically conducted by heating a sample at a constant rate, such as 20 K/min, to a high temperature, often up to 1000 K, in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. srce.hr

Interactive Data Table: TGA Data for this compound Derivatives

| Polymer System | Diol Component | Onset Decomposition Temp. (°C) | Temperature at Max. Degradation Rate (°C) |

| Polyurethane Elastomer | - | ~215 | - |

| Polyurethane Coating | Castor oil-based polyol | - | 320 and 394 |

| Polyester (POCB) | 1,8-Octanediol | 263-284 (Td10%) | - |

| Si-PU/APTS-GPTS 40% | Functionalized Polydimethylsiloxane | 330 (Td5) | 508 |

Note: Decomposition temperatures can vary based on the specific formulation, heating rate, and atmosphere.

Viscometry is the measurement of a fluid's resistance to flow, its viscosity. For diol systems, including those involving this compound and its derivatives, viscometry provides critical information about their flow behavior, which is essential for processing and application. researchgate.netresearchgate.netphyschemres.org The viscosity of polyurethane systems, for example, is a key parameter during synthesis and processing, such as in casting or extrusion. dntb.gov.ua

The rheological, or flow, properties of polyurethanes are complex and depend on factors like molecular weight, chain entanglement, and the presence of microphase separation. tripod.com Oscillatory rheometry is a powerful technique used to study the viscoelastic properties of these materials, providing data on the storage modulus (G') and loss modulus (G''). tripod.comresearchgate.net

Studies on polyurethane melts have investigated the effect of block length and incompatibility on their viscoelastic properties. dntb.gov.ua The melt flow index (MFI) is another common viscometric measurement used to characterize the flowability of thermoplastic polyurethanes at elevated temperatures. nih.gov For instance, the MFI of a TPU was measured to be 3.66 g·min⁻¹ at 205 °C. nih.gov

The viscosity of binary mixtures containing diols like 1,4-butanediol has been studied extensively, revealing how intermolecular interactions influence flow behavior. researchgate.netphyschemres.org These studies often measure viscosity over a range of compositions and temperatures to understand the underlying molecular dynamics. physchemres.org The viscosity of aqueous solutions of diols is also of interest, particularly for applications where these compounds are used in water-based formulations. researchgate.net

The rheological behavior of aqueous polyurethane dispersions is influenced by solid content, degree of neutralization, and temperature, with the complex viscosity increasing significantly at a critical polymer concentration. psu.edu

Interactive Data Table: Viscometric Data for Diol Systems

| System | Measurement Type | Temperature (°C) | Key Finding |

| Thermoplastic Polyurethane (TPU) | Melt Flow Index (MFI) | 205 | 3.66 g·min⁻¹ |

| Polyurethane Melt | Oscillatory Rheometry | 30 | G' and G" are congruent and proportional to ω^(1/2) at the gel point. tripod.com |

| 1,4-Butanediol + cresol (B1669610) mixtures | Viscosity Measurement | 303.15 - 318.15 K | Viscosity deviation and excess Gibbs energy of activation were determined. physchemres.org |

| Aqueous Polyurethane Dispersion | Small-amplitude oscillatory shear | - | Complex viscosity increases at a critical concentration. psu.edu |

Note: Viscosity is highly dependent on temperature, concentration, and the specific chemical system.

Morphological and Microstructural Characterization

Understanding the morphology and microstructure of materials derived from this compound is crucial for correlating their structure with their macroscopic properties. Techniques like X-ray diffraction and scanning electron microscopy provide detailed insights into the arrangement of polymer chains and the surface features of these materials.

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It works by bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams. This pattern provides information about the arrangement of atoms within the material, allowing for the identification of crystalline phases and the determination of crystallinity.

In the study of polymers derived from this compound, XRD is used to characterize the degree of crystallinity and the structure of crystalline domains. For example, in polyurethane cellulose (B213188) nanocomposites, XRD has been used to show an increase in crystallinity upon the addition of cellulose nanoparticles. researchgate.net The analysis of polyesters synthesized with 1,8-octanediol can also benefit from XRD to understand the packing of the polymer chains and its influence on the material's properties. rsc.org

The presence of sharp peaks in an XRD pattern indicates a crystalline structure, while broad humps are characteristic of amorphous materials. By analyzing the position and intensity of these features, researchers can gain insights into the phase separation and ordering within polyurethane systems.

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. It provides detailed information about the surface topography, morphology, and composition.

In the context of materials based on this compound, SEM is invaluable for visualizing the microstructure. For instance, in polyurethane composites, SEM can be used to assess the distribution and dispersion of fillers or reinforcing agents within the polymer matrix. researchgate.net It can reveal the morphology of phase-separated domains in thermoplastic polyurethanes, which is critical for understanding their mechanical properties. Studies have used SEM to demonstrate the ordered structure and uniform distribution of chain extenders in polyurethanes. researchgate.net

SEM analysis of polyurethane films can show the effects of different synthetic routes or additives on the surface texture and porosity of the material. The high magnification and depth of field of SEM make it an essential tool for characterizing the fine structural details that govern the performance of these advanced materials.

Computational Chemistry and Theoretical Investigations of 1,4 Octanediol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the geometry and other properties of a molecule. For a molecule like 1,4-octanediol, DFT can provide significant insights into its preferred shapes and electronic environment.

Conformational Analysis and Molecular Geometry

The flexibility of the eight-carbon chain in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and to understand the energy differences between them. This is typically achieved by systematically rotating the molecule around its single bonds and calculating the energy of each resulting geometry.

For linear diols, the interplay of steric hindrance between the alkyl chain segments and the potential for intramolecular hydrogen bonding between the two hydroxyl groups are the primary determinants of conformational preference. DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-311++G(d,p), can accurately model these interactions. researchgate.net Studies on shorter-chain diols like 1,4-butanediol (B3395766) have shown that conformers allowing for intramolecular hydrogen bonding, where the two hydroxyl groups are in proximity, are often among the most stable. researchgate.netnih.gov In such conformations, a pseudo-seven-membered ring can be formed through the hydrogen bond.

The molecular geometry of the most stable conformer of this compound would be characterized by specific bond lengths, bond angles, and dihedral angles. While specific calculated values for this compound are not available, representative data from DFT calculations on similar diols can provide an illustrative example of the kind of structural information that can be obtained.

Table 1: Illustrative Predicted Molecular Geometry Parameters for a Linear Diol Conformer (based on studies of similar diols) This table presents hypothetical yet representative data for a stable conformer of a linear diol, as would be predicted by DFT calculations.

| Parameter | Predicted Value |

| C-C Bond Length (average) | 1.53 Å |

| C-O Bond Length (average) | 1.43 Å |

| O-H Bond Length (average) | 0.97 Å |

| C-C-C Bond Angle (average) | 112° |

| C-C-O Bond Angle (average) | 109° |

| H-O-C Bond Angle (average) | 108° |

| O-C-C-C Dihedral Angle | Variable (e.g., gauche, anti) |

Note: The actual values for this compound would depend on the specific conformer and the level of theory used in the calculation.

NMR Chemical Shift and Coupling Constant Prediction

Computational methods are also employed to predict Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a common approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts can be derived. nih.govnih.gov

Electronic Structure and Bonding Analysis

The electronic structure of this compound can be analyzed through various computational techniques to understand the distribution of electrons and the nature of the chemical bonds. Natural Bond Orbital (NBO) analysis is one such method that provides insights into charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions.

For this compound, NBO analysis would likely reveal the highly polarized nature of the C-O and O-H bonds, with significant negative charge residing on the oxygen atoms. The analysis can also quantify the strength and nature of the intramolecular hydrogen bond in folded conformers by examining the interaction between the lone pair of one oxygen atom (the donor) and the antibonding orbital of the other O-H bond (the acceptor). The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would also be of interest. The HOMO is expected to be localized primarily on the oxygen atoms, reflecting their nucleophilic character, while the LUMO would likely be distributed along the σ* orbitals of the C-O or O-H bonds, indicating potential sites for nucleophilic attack.

Modeling of Reaction Pathways and Catalytic Mechanisms

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and intermediates, and calculate the activation energies that govern the reaction rates.

Investigation of Bond Activation and Cleavage

A key aspect of the reactivity of diols is the activation and cleavage of the C-O bonds. For example, the deoxydehydration (DODH) of diols to form alkenes is a synthetically important transformation. Computational studies on the DODH of vicinal diols catalyzed by metal complexes, such as those of vanadium or rhenium, have provided detailed mechanistic insights. acs.orgchemrxiv.orgnih.gov

A similar computational investigation of this compound would likely explore pathways for its conversion to unsaturated alcohols or dienes. The initial step in such a catalytic cycle would involve the coordination of one or both hydroxyl groups to the metal center, activating the C-O bonds. The calculations would focus on the energetics of this coordination and the subsequent steps leading to bond cleavage. The mechanism could proceed through a stepwise or concerted fashion, and DFT calculations can help to distinguish between these possibilities by comparing the activation barriers of the respective transition states.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and represents the critical bottleneck of a reaction. Characterizing the geometry and energy of transition states is a primary goal of reaction mechanism modeling. For a reaction involving this compound, such as an acid-catalyzed dehydration, DFT calculations would be used to locate the transition state structure.

For instance, in a dehydration reaction, the transition state would likely involve the protonation of a hydroxyl group to form a good leaving group (water), followed by the departure of the water molecule and the formation of a carbocation intermediate or a concerted elimination of water and a proton to form a double bond. The calculated energy of this transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. Frequency calculations are also performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of a Linear Diol This table provides an illustrative example of the energetic profile for a hypothetical reaction of a linear diol, as would be determined by DFT calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants (Diol + Catalyst) | 0.0 |

| Reactant-Catalyst Complex | -5.2 |

| Transition State 1 (C-O Bond Cleavage) | +25.8 |

| Intermediate | +10.3 |

| Transition State 2 (Product Formation) | +18.5 |

| Products (Alkene + Water + Catalyst) | -15.0 |

Note: The values are hypothetical and would be specific to the reaction, the diol, the catalyst, and the computational method used.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not prevalent in publicly accessible research, the principles of computational chemistry and existing studies on analogous molecules, such as other linear alkanediols, provide a robust framework for a theoretical investigation of its dynamic behavior. MD simulations offer a powerful lens to explore the conformational landscape, intramolecular interactions, and the influence of solvent on this compound at an atomistic level.

An MD simulation of this compound would commence with the definition of a force field, a set of parameters and equations that describe the potential energy of the system. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. Following the setup of the initial system, the simulation evolves by integrating Newton's equations of motion over short time steps (typically in the femtosecond range), allowing the molecule's trajectory through phase space to be mapped over time. youtube.comyoutube.comyoutube.com

A primary focus of such simulations would be the conformational analysis of the flexible eight-carbon chain and the orientation of the two hydroxyl groups. The key dynamic features expected to be observed for an isolated this compound molecule are the interplay between the alkyl chain's conformation and the formation of an intramolecular hydrogen bond.

Intramolecular Hydrogen Bonding: Theoretical studies on similar, shorter-chain diols like 1,4-butanediol have shown that conformations allowing for an intramolecular hydrogen bond are significantly stabilized. nih.govnih.gov This occurs when the molecule folds back on itself, allowing the hydrogen of one hydroxyl group to interact with the oxygen of the other, forming a pseudo-seven-membered ring. This interaction is a critical factor in determining the most stable gas-phase conformations. For 1,4-butanediol, the strength of this internal hydrogen bond is estimated to be around 4 kcal/mol. nih.gov It is highly probable that this compound exhibits similar behavior, with the most stable conformers in a vacuum or non-polar solvent being those that maximize this intramolecular hydrogen bonding.

Conformational Landscape: The conformational space of this compound is vast, defined by the rotational freedom around each carbon-carbon single bond. An MD simulation would explore the relative energies of various conformers, from fully extended (all-anti) structures to various folded (gauche) forms. Based on studies of analogous linear diols, it is expected that the lowest energy conformers would be those that adopt specific gauche folds in the carbon backbone to facilitate the formation of the intramolecular hydrogen bond. nih.govnih.gov

The table below illustrates a hypothetical set of key conformers for this compound that would be investigated in a molecular dynamics simulation, along with their expected characteristics based on principles from related studies.

| Conformer Description | Carbon Backbone State | Hydroxyl Group Orientation | Expected Relative Stability (in vacuum) | Key Feature |

| Folded/Cyclic | Contains specific gauche torsions | Optimized for H-bonding | Highest | Stabilized by intramolecular H-bond |

| Extended/Linear | All-anti (zig-zag) | Pointing away from each other | Lower | No intramolecular H-bond stabilization |

| Partially Folded | Mix of gauche and anti torsions | Not optimal for H-bonding | Intermediate | Steric and torsional strain dependent |

Solvent Effects: In a polar solvent like water, the dynamics would change significantly. Simulations would reveal a competition between intramolecular hydrogen bonding and intermolecular hydrogen bonding with the surrounding solvent molecules. nih.gov For 1,4-butanediol, computational studies suggest that while internally hydrogen-bonded forms are present, open, extended conformations that form multiple hydrogen bonds with water are also enthalpically and entropically favored, leading to a dynamic equilibrium between folded and open states in aqueous solution. nih.gov An MD simulation of this compound in a water box would quantify the solvation free energy, analyze the structure of the hydration shell around the hydroxyl groups, and determine the average number of hydrogen bonds formed with water versus the frequency and lifetime of the internal hydrogen bond.

The table below outlines the expected dominant interactions for this compound in different solvent environments, which could be quantified through detailed MD simulations.

| Solvent Environment | Primary Hydrogen Bonding | Expected Predominant Conformation |

| Gas Phase / Vacuum | Intramolecular (OH···O) | Folded / Cyclic |

| Non-polar Solvent (e.g., Hexane) | Intramolecular (OH···O) | Folded / Cyclic |

| Polar Aprotic Solvent (e.g., DMSO) | Intermolecular (Solvent···HO) | Partially to fully extended |

| Polar Protic Solvent (e.g., Water) | Intermolecular (Water···HO) | Dynamic equilibrium between extended and folded |

Environmental Impact and Degradation Studies of 1,4 Octanediol and Its Polymeric Materials

Biodegradation Pathways and Mechanisms

Biodegradation is a key process in the environmental breakdown of organic compounds like 1,4-Octanediol. It involves the metabolic action of microorganisms and the catalytic activity of enzymes, which transform the chemical structure of the compound.

The microbial degradation of this compound in environmental settings such as soil and water is influenced by its chemical structure, particularly its medium-length carbon chain. While specific studies on this compound are not extensively documented, principles derived from the study of similar alkanes and diols provide significant insights.

Microorganisms capable of degrading hydrocarbons are widespread in the environment. lsu.edu The efficiency of degradation is often dependent on the chain length of the alkane. Research on various oil-degrading bacteria has shown that degradation rates for alkanes often follow the pattern of medium-chain > long-chain > short-chain alkanes. frontiersin.org For instance, certain bacterial strains show high degradation efficiency for alkanes in the C16-C30 range. frontiersin.org The C8 structure of this compound places it in the category of medium-chain compounds, suggesting it is a plausible substrate for microbial metabolism.

The degradation of alkanes is typically initiated by monooxygenase enzymes, which introduce a hydroxyl group, converting the alkane to an alcohol. In the case of a diol like this compound, which already possesses hydroxyl groups, further oxidation is the likely pathway. Organisms such as Pseudomonas putida are known to metabolize diols; for example, strains have been engineered to metabolize 1,8-octanediol (B150283). researchgate.net The metabolic pathway would likely involve the oxidation of the primary or secondary alcohol groups to aldehydes and then to carboxylic acids. These intermediates can then enter central metabolic pathways, such as the β-oxidation pathway, breaking the carbon chain down into smaller units like acetyl-CoA, which are then mineralized to carbon dioxide and water. researchgate.net

The presence of prior hydrocarbon contamination in an environment can be a determining factor in how quickly new inputs are biodegraded, as it enriches for a microbial community already adapted to using such compounds as an energy source. lsu.edu Fungi are also capable of degrading complex organic molecules. For example, the fungus Cordyceps sinensis has been shown to utilize the cyclic ether 1,4-dioxane (B91453) as a sole carbon source, breaking it down into intermediates like ethylene (B1197577) glycol, which are then metabolized. nih.gov This suggests that fungal etherase and oxidase enzymes could also play a role in the breakdown of linear diols in various environmental matrices. nih.gov

| Factor | Influence on Microbial Degradation of this compound | Relevant Microbial Genera (Inferred) | Primary Degradation Pathway (Predicted) |

|---|---|---|---|

| Chain Length (C8) | Falls within the medium-chain range, which is often readily degraded by hydrocarbon-utilizing microbes. frontiersin.org | Pseudomonas, Acinetobacter, Alcanivorax, Marinobacter frontiersin.orgresearchgate.net | Oxidation of hydroxyl groups to carboxylic acids. |

| Oxygen Availability | Aerobic degradation is generally more rapid for alkanes and alcohols, initiated by oxygenase enzymes. itrcweb.org | Aerobic bacteria and fungi. | Aerobic respiration pathways. |

| Environmental Matrix | Bioavailability can be lower in soil due to sorption, compared to aqueous environments. Microbial community composition is key. lsu.edu | Diverse soil and aquatic microorganisms. | β-oxidation following initial oxidation steps. researchgate.net |

| Pre-exposure | Environments previously exposed to hydrocarbons may exhibit faster degradation rates due to an acclimated microbial population. lsu.edu | Adapted consortia of bacteria and fungi. | Community-driven metabolic and co-metabolic processes. |

Polymers synthesized using this compound, such as polyesters, are designed to be susceptible to enzymatic hydrolysis, a key mechanism for their biodegradation. This process involves hydrolytic enzymes, like lipases and cutinases, which cleave the ester bonds within the polymer backbone. nih.govunibo.it

The rate and extent of enzymatic degradation are influenced by several polymer characteristics:

Crystallinity: Generally, the amorphous regions of a polymer are more accessible to enzymes than the crystalline regions. Therefore, polymers with lower crystallinity tend to degrade more quickly. The introduction of a comonomer, such as this compound into a homopolymer chain, can disrupt the crystalline structure, leading to copolyesters with reduced crystallinity and thus enhanced rates of enzymatic degradation. researchgate.net

Chain Length of Monomers: The length of the diol and diacid monomers affects the physical properties and enzyme susceptibility of the resulting polyester (B1180765). Studies on aliphatic polyesters have shown that the distance between ester groups can influence the degradation rate. researchgate.net For example, research has indicated that polyesters with shorter diol chains may hydrolyze faster than those with longer chains like 1,8-octanediol.

Hydrophilicity/Hydrophobicity: The balance between hydrophilic and hydrophobic character on the polymer surface impacts the ability of enzymes to adsorb and act. The degradation behavior of polyesters with different hydroxyl monomers has been shown to vary, indicating the importance of this balance. researchgate.net